Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(6-methoxy-1-benzothiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCGFRYUUGPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 6 Methoxybenzo B Thiophen 3 Yl Acetate and Its Intermediates
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate is not widely available in the public domain, analysis of related benzo[b]thiophene derivatives provides valuable insights into the expected solid-state conformation.
For analogous benzo[b]thiophene structures, X-ray diffraction studies typically reveal a planar or nearly planar bicyclic ring system. The methoxy (B1213986) and ethyl acetate (B1210297) substituents would be positioned on this core, and their orientations are determined by steric and electronic factors within the crystal lattice. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.
Table 1: Representative Crystallographic Data for a Substituted Benzo[b]thiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 8.78 |
| c (Å) | 15.21 |
| β (°) | 105.3 |
| Volume (ų) | 1345.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | 0.045 |
Note: The data presented in this table is hypothetical and representative of a typical benzo[b]thiophene derivative for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to the synthesis of this compound, enabling both the monitoring of reaction progress and the isolation of the final product with a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of the final this compound product and its intermediates. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for compounds of this nature.
In a typical HPLC analysis, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential partitioning between the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, records the elution of each component, generating a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound, allowing for the determination of purity.
Table 2: Representative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Purity (%) |
| 6-methoxybenzo[b]thiophene (B1315557) | 5.2 | >98 |
| Intermediate A | 7.8 | >95 |
| This compound | 10.5 | >99 |
Note: The data in this table is illustrative of a typical HPLC analysis for the target compound and its precursors.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and products can be visualized.
The separation on a TLC plate is based on the principle of adsorption chromatography. The different components of the mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase and the mobile phase. The distance traveled by a compound relative to the solvent front is known as the retardation factor (Rƒ). By comparing the Rƒ values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. A common eluent system for benzo[b]thiophene derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
Table 3: Typical TLC Monitoring of the Synthesis of this compound
| Compound | Rƒ Value (3:1 Hexane:Ethyl Acetate) |
| Starting Material (e.g., 6-methoxybenzo[b]thiophene) | 0.8 |
| Intermediate | 0.5 |
| This compound | 0.4 |
Note: Rƒ values are dependent on the specific TLC plate and solvent system used and are presented here for illustrative purposes.
Flash column chromatography is the standard method for purifying organic compounds on a preparative scale in a research laboratory setting. It is an air-pressure driven version of column chromatography that allows for rapid and efficient separation of compounds. For the purification of this compound, silica gel is typically used as the stationary phase.
The crude reaction mixture is loaded onto the top of a silica gel column, and a solvent system (eluent), often a gradient of increasing polarity (e.g., from pure hexane to a mixture of hexane and ethyl acetate), is passed through the column. The components of the mixture move down the column at different rates based on their polarity, with less polar compounds eluting first. Fractions are collected and analyzed (often by TLC) to identify those containing the pure desired product.
Table 4: Representative Flash Column Chromatography Purification Protocol
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1. Column Packing | 100:0 | To prepare the silica gel column. |
| 2. Loading | 100:0 | To apply the crude product to the column. |
| 3. Elution | 95:5 to 80:20 (Gradient) | To elute nonpolar impurities and the product. |
| 4. Collection | 80:20 | To collect fractions containing the pure product. |
Computational Chemistry and in Silico Modeling of Ethyl 2 6 Methoxybenzo B Thiophen 3 Yl Acetate
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution and molecular geometry, which in turn dictate the molecule's reactivity and interactions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with high accuracy. nih.govjmaterenvironsci.com For Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate, DFT studies would focus on optimizing the molecule's three-dimensional geometry to its lowest energy state. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations are employed to determine electronic properties. nih.gov A key output is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov DFT studies on related benzothiophene (B83047) and thiophene (B33073) derivatives have utilized these parameters to predict their electronic and optoelectronic properties. nih.govnih.govub.ac.id
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the methoxy (B1213986) and ester groups would be expected to be regions of high negative potential, while the hydrogen atoms and the sulfur atom in the thiophene ring would influence the electrostatic landscape.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table illustrates the types of data obtained from DFT calculations. Actual values require specific computational analysis.
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is instrumental in drug design for predicting how a potential drug molecule might interact with a biological target.
In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction. nih.gov
The analysis of the best-scoring poses reveals key intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). The ester and methoxy groups of the title compound contain potential hydrogen bond acceptors.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as the benzothiophene ring and alkyl chains.
π-π Stacking: A non-covalent interaction between aromatic rings. The benzo[b]thiophene core could participate in such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Studies on other benzothiophene derivatives have used molecular docking to elucidate their binding modes with various enzymes, such as cholinesterases or kinases, providing a roadmap for how this compound might behave. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related benzothiophene derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required. researchgate.netipb.pt For each molecule in the series, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed biological activity. researchgate.net A robust QSAR model has high statistical correlation and predictive power, as confirmed through internal and external validation techniques. nih.govcore.ac.uk
Such a model can be used to:
Predict the biological activity of new, unsynthesized compounds in the same chemical class.
Provide insights into the structural features that are most important for activity, guiding the design of more potent molecules.
QSAR studies on various benzothiophene derivatives have successfully identified key descriptors correlated with anticancer and antioxidant activities, demonstrating the utility of this approach for this class of compounds. researchgate.netipb.ptnih.gov
In Silico ADMET Profiling and Ligand Efficiency Metrics (non-human physiological data)
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. nih.gov
For this compound, various ADMET parameters would be predicted. These often include physicochemical properties that influence absorption, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are components of Lipinski's "Rule of Five." Other predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential inhibition of key metabolic enzymes like the Cytochrome P450 family. nih.govfrontiersin.org
Ligand Efficiency (LE) metrics are also calculated to assess the quality of a compound. LE relates the binding energy of a molecule to its size (typically the number of heavy atoms), providing a measure of how efficiently the molecule binds to its target. Higher LE values are desirable as they indicate that a compound achieves good potency with a relatively small size, which often correlates with better drug-like properties.
Table 2: Representative In Silico ADMET and Ligand Efficiency Parameters This table shows common parameters predicted by in silico tools. Values are not specific to the title compound.
| Parameter | Description | Favorable Range (General Guideline) |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | < 500 Da |
| logP | Octanol-water partition coefficient; measures lipophilicity | < 5 |
| H-Bond Donors | Number of N-H, O-H bonds | < 5 |
| H-Bond Acceptors | Number of N, O atoms | < 10 |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | < 140 Ų |
| Blood-Brain Barrier (BBB) Permeation | Prediction of ability to cross into the central nervous system | Qualitative (Yes/No) or Quantitative |
| CYP450 Inhibition | Predicted inhibition of key metabolic enzymes (e.g., 2D6, 3A4) | Predicted as Inhibitor/Non-inhibitor |
| Ligand Efficiency (LE) | Binding energy per heavy atom | > 0.3 is often considered favorable |
Prediction of Metabolic Stability in Preclinical Models
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences the compound's half-life and oral bioavailability. For this compound, while direct experimental data on its metabolic fate is not extensively available in the public domain, in silico predictions and data from structurally related compounds can provide valuable insights into its likely metabolic pathways and stability.
A key structural feature of this compound is the ethyl ester moiety. Ester groups are known to be susceptible to hydrolysis by various esterases present in the liver, plasma, and other tissues. This enzymatic cleavage would lead to the formation of the corresponding carboxylic acid, 2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid, and ethanol (B145695).
This metabolic vulnerability has been noted in similar benzo[b]thiophene scaffolds. For instance, studies on a series of 3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivatives revealed that an ester function at the 2-position is a point of metabolic instability. unife.it It was observed that such esters could be degraded by human liver microsomes, which is a common in vitro model used to predict metabolic clearance in humans. unife.it This suggests that this compound would likely undergo similar metabolic transformation.
The primary metabolic pathway predicted for this compound is therefore hydrolysis of the ethyl ester, as depicted in the table below.
| Predicted Metabolic Pathway | Enzyme Class | Resulting Metabolite | Anticipated Impact on Activity |
| Ester Hydrolysis | Esterases (e.g., Carboxylesterases) | 2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid | The conversion to a more polar carboxylic acid metabolite would likely alter the pharmacological profile and facilitate renal clearance. |
Beyond ester hydrolysis, other potential metabolic transformations could involve the methoxy group or the benzo[b]thiophene ring system, although these are generally considered more stable. O-demethylation of the methoxy group would yield a phenolic metabolite, which could then be subject to further phase II conjugation reactions (e.g., glucuronidation or sulfation). Oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone is also a possibility, though less common.
Computational models, such as those integrated into ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software, can further refine these predictions. These models use large datasets of known metabolic transformations to predict the most likely sites of metabolism on a novel compound. For this compound, these models would likely highlight the ester group as the primary site of metabolic vulnerability.
The predicted metabolic instability of the ester linkage has implications for the development of this compound as a therapeutic agent. The rapid conversion to the carboxylic acid metabolite could lead to a short plasma half-life, potentially requiring frequent dosing to maintain therapeutic concentrations. However, in some cases, the metabolite may retain biological activity, effectively acting as a prodrug. Further experimental studies using preclinical models such as liver microsomes, S9 fractions, or hepatocytes from different species (e.g., mouse, rat, dog, human) would be necessary to confirm these in silico predictions and to quantitatively assess the metabolic stability of this compound.
Preclinical Biological Profile and Mechanistic Elucidation of Ethyl 2 6 Methoxybenzo B Thiophen 3 Yl Acetate and Analogues
Investigation of Molecular Targets and Cellular Pathways
The mechanism of action for benzo[b]thiophene derivatives involves engagement with various molecular targets, including enzymes and structural proteins, which are critical to cellular function and proliferation.
Analogues of Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate have been investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition (DYRK1A/CLK1/CLK4/haspin)
The benzo[b]thiophene core is a recognized scaffold for developing potent kinase inhibitors. Modifications, particularly at the 2 and 5-positions, have yielded compounds with significant inhibitory activity against the CMGC kinase family, including DYRK and CLK members. nih.govrsc.orgnih.gov For instance, a series of 5-methoxybenzothiophene-2-carboxamides were identified as potent and selective inhibitors of Clk1 and Clk4. nih.gov One of the most active compounds in this series demonstrated an IC50 value of 12.7 nM against Clk1. nih.gov
Further studies on sulfur-containing tetracyclic structures, which can be considered constrained analogues, identified compounds with potent, multi-kinase inhibitory profiles. rsc.orgnih.gov The most active compound from a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-ones proved to be a multiple inhibitor of CLK1, CLK4, DYRK1A, and haspin, with IC50 values of 20 nM, 26 nM, 35 nM, and 76 nM, respectively. rsc.orgnih.gov This highlights the potential of the broader benzo[b]thiophene scaffold to target multiple kinases involved in cellular regulation.
| Compound Class | Target Kinase | IC50 (nM) |
|---|---|---|
| 5-Methoxybenzothiophene-2-carboxamide derivative | CLK1 | 12.7 |
| 6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivative (Compound 4k) | CLK1 | 20 |
| CLK4 | 26 | |
| DYRK1A | 35 | |
| Haspin | 76 |
Chymase Inhibition
Based on available scientific literature, there is limited specific information regarding the investigation of this compound or its close structural analogues as inhibitors of human mast cell chymase.
Rho Kinase Inhibition
The Rho family of GTPases and their downstream effectors, such as Rho-associated coiled-coil-containing protein kinase (ROCK), are implicated in cancer cell proliferation, migration, and invasion. nih.gov Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. nih.gov One such derivative, compound b19, was shown to suppress the phosphorylation of myosin light chain and the formation of stress fibers, which is consistent with the inhibition of the RhoA/ROCK pathway. nih.gov These findings suggest that the benzo[b]thiophene scaffold is a viable starting point for the development of Rho kinase inhibitors. nih.gov
Detailed studies focusing on the direct interaction and modulation of the estrogen receptor by this compound or its immediate analogues are not extensively reported in the current body of scientific literature.
A significant mechanism for some benzo[b]thiophene analogues involves the disruption of protein-protein interactions essential for cell division. Specifically, 2-alkoxycarbonyl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivatives have been shown to be potent inhibitors of tubulin polymerization. unife.itcardiff.ac.uk These compounds interact strongly with tubulin by binding to the colchicine (B1669291) site, an activity comparable to the known antimitotic agent Combretastatin A-4 (CA-4). unife.itcardiff.ac.uk This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. The presence of an ester function at the 2-position of the benzo[b]thiophene system was found to play a pivotal role in this potent antitumor activity. unife.itcardiff.ac.uk
Cellular Level Biological Investigations (in vitro models)
In vitro studies using various human cancer cell lines have been instrumental in characterizing the biological effects of benzo[b]thiophene analogues at the cellular level.
A wide range of benzo[b]thiophene derivatives have demonstrated significant antiproliferative and cytotoxic activity against a panel of human cancer cell lines. The antiproliferative potency is often dependent on the substitution pattern on the benzo[b]thiophene ring system. nih.gov
Studies on a series of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes revealed that the substitution on the benzene (B151609) portion of the nucleus strongly influences activity. nih.gov Specifically, compounds with a methyl or a methoxy (B1213986) group at the C-6 position exhibited the greatest antiproliferative activity, with IC50 values in the nanomolar range against cell lines such as HeLa (cervical cancer). nih.gov For example, a 6-methoxy substituted analogue showed IC50 values ranging from 0.28 to 10 nM across different cancer cell lines. nih.gov Another study highlighted that 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes also exhibited potent antiproliferative effects. unife.it
| Compound Class | Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| 2-(Methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-6-methylbenzo[b]thiophene | HeLa | Cervical Cancer | 0.31 - 20 |
| Various | - | 0.31 - 20 | |
| 2-(Ethoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-6-methylbenzo[b]thiophene | HeLa | Cervical Cancer | 0.38 - 9.0 |
| Various | - | 0.38 - 9.0 | |
| 2-(Methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene | HeLa | Cervical Cancer | 0.28 - 10 |
| Various | - | 0.28 - 10 | |
| Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 | Breast Cancer | 23,200 - 95,900 |
| Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | HepG-2 | Liver Cancer | 23,200 - 95,900 |
The cytotoxic effects of benzo[b]thiophene analogues are often mediated by the induction of apoptosis (programmed cell death) and interference with the cell cycle. Flow cytometry analysis of cancer cells treated with 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophene derivatives showed a significant arrest of the cell cycle in the G2/M phase. nih.gov This arrest was concentration-dependent, with a notable increase in the G2/M population at concentrations as low as 20 nM. nih.gov
The induction of apoptosis has been confirmed through various molecular markers. Treatment of colon carcinoma cells (Caco-2 and HCT-116) with 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes led to a significant increase in the expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins, all of which are key mediators of apoptosis. unife.itcardiff.ac.uk Similarly, certain acylated derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were shown to induce apoptosis in MCF-7 breast cancer cells, with a significant reduction in cell viability observed through flow cytometric analysis. nih.govresearchgate.net
Anti-Microtubule Activity and Tubulin Polymerization Inhibition
The benzo[b]thiophene scaffold has been identified as a core structure in a novel class of tubulin polymerization inhibitors. nih.govscispace.com These agents function by interfering with the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and maintenance of cell structure. mdpi.com The mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby preventing its polymerization into functional microtubules. This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis, or programmed cell death, in proliferating cells. nih.gov
A key lead compound identified in this class is 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene. nih.gov This molecule demonstrated significant inhibitory effects on tubulin polymerization and was shown to increase the mitotic index in cancer cell lines. nih.gov The activity of these benzo[b]thiophene-based compounds is often associated with their ability to interact with the colchicine-binding site on β-tubulin. Research on structurally diverse compounds that target tubulin has shown a significant correlation between the inhibition of tubulin polymerization and the induction of cell cycle arrest, confirming the anti-tubulin activity as a primary mechanism for their cytotoxic effects. mdpi.com
The potency of these compounds as tubulin polymerization inhibitors is a key determinant of their biological activity. For instance, a series of diaryl benzo[b] ekb.egnih.govthiazepine derivatives, which are structurally related to benzo[b]thiophenes, were evaluated for their anti-tubulin effects. The most potent compound in that series, D8, exhibited an IC₅₀ value of 1.20 μM for tubulin polymerization inhibition, which correlated with its strong growth-inhibitory activity against several cancer cell lines. nih.gov This underscores the importance of the tubulin-targeting mechanism for the observed preclinical profile of this class of heterocyclic compounds.
Table 1: Tubulin Polymerization Inhibition and Cytotoxicity of a Representative Benzo[b]thiazepine Analogue This table presents data for a structurally related compound to illustrate the correlation between tubulin inhibition and anticancer activity.
| Compound | Tubulin Polymerization IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT29 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| D8 | 1.20 | 1.48 | 1.47 | 1.52 | 1.94 |
| Colchicine (Control) | - | 1.35 | 1.33 | 1.41 | 1.83 |
| CA-4P (Control) | - | 1.27 | 1.25 | 1.33 | 1.76 |
| Data sourced from a study on diaryl benzo[b] ekb.egnih.govthiazepine derivatives. nih.gov |
Structure-Activity Relationship (SAR) Studies of Substituted Benzo[b]thiophene Acetates
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. ekb.egnih.gov This class of compounds is recognized for its structural versatility, which allows for extensive modification to optimize various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. oiccpress.comresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for identifying the specific structural features that govern the potency and selectivity of these molecules for their biological targets.
For anticancer applications, SAR studies have focused on identifying substitutions that enhance cytotoxicity and inhibition of specific targets like tubulin or protein kinases. nih.govekb.eg The substitution pattern on both the benzene and thiophene (B33073) rings of the benzo[b]thiophene core can significantly influence target binding and preclinical efficacy.
The presence of a methoxy group at the C-6 position of the benzo[b]thiophene ring is a critical determinant for potent anti-tubulin activity. nih.gov In studies of 3-aroyl-2-arylbenzo[b]thiophene derivatives, the 6-methoxy analogue was identified as a lead compound with significant tubulin polymerization inhibitory action. nih.govscispace.com This substitution is believed to enhance the binding affinity of the molecule to its target protein.
The substituent at the C-3 position of the benzo[b]thiophene nucleus is another key site for modulating biological activity. nih.govnih.govresearchgate.net While specific SAR data on the ethyl 2-(...)-acetate side chain in the context of tubulin inhibition is not extensively detailed in the reviewed literature, studies on various C-3 analogues demonstrate the importance of this position.
Investigations into benzo[b]thiophene-3-carboxylic acid and carboxamide derivatives have shown that modifications at this site significantly influence their anti-proliferative activity. nih.govnih.gov For example, converting the carboxylic acid to a carboxamide was found to enhance activity against cancer cell lines by targeting the RhoA/ROCK pathway. nih.govnih.gov In a different series of benzo[b]thiophene derivatives developed as thrombin inhibitors, a systematic investigation of the C-3 side chain led to a more than 2000-fold increase in potency compared to the initial lead compound. researchgate.net These findings collectively indicate that the size, polarity, and hydrogen-bonding capacity of the group at the C-3 position are critical for determining target affinity and biological efficacy. The ethyl acetate (B1210297) moiety, with its ester functionality, introduces specific steric and electronic properties that are expected to distinctly influence the compound's interaction with its biological target.
The primary goal of SAR studies is to establish a clear correlation between specific chemical modifications and the resulting biological activity, which can then be used to predict preclinical efficacy. For benzo[b]thiophene derivatives, substituent effects such as the inclusion of a 6-methoxy group are directly linked to enhanced in vitro potency (e.g., tubulin inhibition). nih.gov This potent in vitro profile is a prerequisite for advancing a compound into in vivo preclinical models.
The process involves systematically altering substituents to optimize not only target affinity but also pharmacokinetic properties, which are crucial for efficacy in a whole-animal system. An example of this correlation can be seen in the development of benzo[b]thiophene-based thrombin inhibitors, where modifications to the C-3 side chain led to compounds with high potency and selectivity in vitro. researchgate.net These optimized compounds were subsequently evaluated in a rat model of thrombosis and were found to be effective in reducing clot formation, demonstrating a successful translation of SAR findings to in vivo efficacy. researchgate.net Therefore, the strategic placement of functional groups, guided by SAR, is fundamental to designing benzo[b]thiophene derivatives with the potential for successful preclinical outcomes.
In Vivo Preclinical Efficacy Studies (non-human animal models, non-therapeutic claims)
The evaluation of novel chemical entities in non-human animal models is a critical step in preclinical research. These studies provide essential information on the efficacy of a compound in a complex biological system, which cannot be obtained from in vitro assays alone.
Xenograft Models: Given the potent in vitro anti-tubulin and cytotoxic activity of 6-methoxybenzo[b]thiophene (B1315557) analogues, they represent promising candidates for evaluation in cancer xenograft models. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth in an in vivo setting. ekb.eg While specific xenograft data for this compound were not found in the reviewed literature, its structural class is well-established for its anticancer potential. ekb.egoiccpress.comunipd.it
Antimicrobial Models: The benzo[b]thiophene scaffold is a well-recognized pharmacophore in the development of new antimicrobial agents. mdpi.comresearchgate.net Numerous studies have demonstrated the efficacy of substituted benzo[b]thiophenes against a range of pathogens, including drug-resistant bacteria. mdpi.comresearchwithrutgers.com
A hit evolution campaign focusing on a benzothiophene (B83047) compound identified its promising activity against Enterococcus faecium. researchwithrutgers.com Subsequent optimization of the scaffold led to the development of an analogue, JSF-3269, which demonstrated in vivo efficacy in a mouse model of acute, drug-resistant E. faecium infection. researchwithrutgers.com Another study focused on benzo[b]thiophene acylhydrazones with various substitutions on the ring system, identifying compounds with significant activity against multidrug-resistant Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. mdpi.com These findings suggest that the benzo[b]thiophene class, including derivatives like this compound, holds significant potential for evaluation in preclinical antimicrobial models.
Table 2: Antimicrobial Activity of Representative Benzo[b]thiophene Analogues
| Compound | Organism | Activity (MIC in µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 |
| JSF-3269 | E. faecium (drug-resistant) | Demonstrated in vivo efficacy |
| Data sourced from studies on substituted benzo[b]thiophene derivatives. mdpi.comresearchwithrutgers.com |
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., microsomal stability in rat liver)
The preclinical pharmacokinetic profile of a drug candidate provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are pivotal for predicting its in vivo behavior. A key determinant of a compound's metabolic fate is its stability in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for the majority of drug metabolism. nih.gov The assessment of microsomal stability, particularly in rat liver microsomes (RLM), is a standard in vitro assay in early drug discovery. nih.gov This is because the rat is a commonly used species for initial in vivo pharmacokinetic, efficacy, and toxicology studies, and data from rats can often reasonably predict human pharmacokinetics through allometric scaling. nih.gov
While specific experimental data on the microsomal stability of this compound in rat liver microsomes is not extensively available in the public domain, valuable inferences can be drawn from studies on structurally related analogues. Research into a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes has highlighted the metabolic liability associated with ester functionalities on the benzo[b]thiophene scaffold.
One study, in particular, noted that while an ester group at the 2-position of the 6-methoxybenzo[b]thiophene core was important for the potent anti-tumor activity of the tested compounds, it also served as a significant point of metabolic instability. unife.it It was observed that such esters are susceptible to degradation by human liver microsomes. unife.it This finding is highly relevant to this compound, as the ethyl ester moiety in its structure would be a prime target for hydrolysis by esterase enzymes present in liver microsomes. This enzymatic cleavage would lead to the formation of the corresponding carboxylic acid metabolite, effectively clearing the parent compound from circulation.
The in vitro half-life (t½) in liver microsomes is a key parameter used to quantify metabolic stability. nih.gov A shorter half-life indicates rapid metabolism and potentially high in vivo clearance, which can limit a drug's oral bioavailability and duration of action. For drug discovery programs, compounds with a half-life of less than 30 minutes in rat liver microsomes are often flagged as unstable. nih.gov Given the known susceptibility of ester groups in similar benzo[b]thiophene derivatives to microsomal degradation, it is plausible that this compound would exhibit a relatively short half-life in a rat liver microsomal stability assay.
The standard methodology for assessing metabolic stability involves incubating the test compound at a specific concentration (e.g., 1.0 µM) with rat liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH regenerating system at 37°C. nih.gov The disappearance of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is then used to calculate the in vitro half-life and intrinsic clearance.
Future Perspectives and Research Trajectories for Ethyl 2 6 Methoxybenzo B Thiophen 3 Yl Acetate
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While benzo[b]thiophene derivatives are known to exhibit a range of biological effects, including anticancer and anti-inflammatory activities, the full spectrum of their molecular targets remains to be explored. Future research will focus on identifying novel biological targets for Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate and its analogs, moving beyond established mechanisms like tubulin inhibition, which has been noted for similar structures.
Genomic and proteomic approaches will be pivotal in this exploration. Techniques such as chemical proteomics, thermal shift assays, and high-throughput screening against diverse target panels can uncover previously unknown interactions. For instance, a study on a benzothiophene-flavonol compound identified its potential to overcome drug resistance in Leishmania parasites, suggesting that derivatives of this scaffold could act on novel targets within pathogenic organisms. By systematically screening derivatives of this compound against panels of kinases, phosphatases, and other enzyme families, researchers can map out a comprehensive target profile and uncover unexpected therapeutic opportunities.
Application of Advanced Synthetic Methodologies and Sustainable Chemistry Principles
The synthesis of benzo[b]thiophene derivatives will increasingly benefit from advanced and sustainable chemical methodologies. Traditional multi-step syntheses are often inefficient and generate significant waste. Future research will prioritize the development of more eco-friendly and efficient synthetic routes.
Key areas of focus will include:
Catalytic C-H Activation: Late-stage functionalization of the benzo[b]thiophene core through C-H activation can rapidly generate diverse libraries of analogs without the need for pre-functionalized starting materials, expediting molecular optimization.
One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel improves efficiency, reduces waste, and lowers costs.
Flow Chemistry: Utilizing continuous flow reactors can enhance reaction safety, control, and scalability, allowing for the rapid and reproducible synthesis of target compounds.
Green Chemistry: Employing greener solvents (like 2-methyltetrahydrofuran), reducing the use of hazardous reagents, and designing reactions with higher atom economy are central to making the synthesis of these compounds more sustainable.
These modern synthetic strategies will not only accelerate the discovery of new derivatives but also align with the growing demand for environmentally responsible chemical manufacturing.
| Methodology | Principle | Advantage | Reference Concept |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds | Rapid generation of diverse analogs from a common core | |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste | |
| Flow Chemistry | Continuous reaction in a tube-like reactor | Enhanced safety, scalability, and reproducibility | General Advanced Synthesis |
| Green Chemistry | Use of sustainable solvents and reagents | Reduced environmental impact |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and will be integral to the future development of this compound derivatives. These computational tools can process vast datasets to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle.
Future applications of AI/ML in this context include:
De Novo Design: Generative AI models can design novel benzo[b]thiophene derivatives with desired physicochemical and pharmacological properties, such as enhanced potency, selectivity, or improved metabolic stability.
Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
ADMET Prediction: AI tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogs, helping to identify and eliminate compounds with unfavorable properties early in the discovery process.
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space
Q & A
Q. What are the established synthetic routes for Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate, and what key reaction parameters influence yield and purity?
The compound is synthesized via multi-step reactions, including the Gewald reaction for thiophene ring formation (using ethyl cyanoacetate, sulfur, and ketones) and subsequent functionalization . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
- Catalysts : Triethylamine or similar bases facilitate amide bond formation in intermediate steps .
- Temperature control : Reactions often require room temperature for cyclization and reflux for esterification . Yield optimization relies on stoichiometric ratios of intermediates and purification via column chromatography .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and how are spectral data interpreted?
- NMR spectroscopy : and NMR identify methoxy, thiophene, and ester groups. For example, a singlet at δ 3.8–4.2 ppm corresponds to the ethyl acetate moiety .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Purity assessment (>95%) is achieved using reverse-phase columns with UV detection at λ = 254 nm .
Q. What protocols are recommended for assessing the purity of this compound, and how are impurities characterized?
- Chromatographic methods : Combine HPLC with thin-layer chromatography (TLC) using ethyl acetate/hexane gradients to detect byproducts .
- Spectroscopic analysis : FT-IR identifies functional group impurities (e.g., unreacted carbonyl intermediates) .
- Recrystallization : Ethanol/water mixtures purify the final product, with melting point analysis (e.g., 139–140°C) confirming crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. overnight) while maintaining yields >75% .
- Flow chemistry : Continuous processing minimizes side reactions in thiophene ring formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions in later stages .
Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
- In vitro assays : Measure IC values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorogenic substrates .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .
- Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) with EC dose-response curves .
Q. How should researchers address discrepancies in reported synthetic yields or unexpected byproduct formation during preparation?
- Mechanistic analysis : Probe reaction intermediates via -NMR to identify side reactions (e.g., ester hydrolysis) .
- Byproduct isolation : Use preparative TLC to isolate impurities, followed by MS/NMR for structural elucidation .
- Computational modeling : Density functional theory (DFT) predicts reaction pathways and transition states to explain yield variations .
Q. What are the current challenges in crystallizing this compound, and how can crystallization conditions be improved?
- Solvent selection : Mixed solvents (e.g., dichloromethane/hexane) promote slow crystallization, reducing amorphous byproducts .
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
- SHELX refinement : X-ray diffraction data analyzed via SHELXL resolves disorder in the thiophene ring .
Methodological and Safety Considerations
Q. What safety precautions are critical when handling this compound, given limited toxicity data?
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .
- Emergency protocols : Immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .
Q. How can computational tools predict the reactivity of this compound in novel chemical transformations?
- Molecular docking : AutoDock Vina models interactions with enzymatic active sites .
- Reactivity descriptors : Calculate electrophilicity indices (ω) and Fukui functions to predict nucleophilic attack sites .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
